molecular formula C12H12O3 B8157486 4-Ethynyl-3-isopropoxybenzoic acid

4-Ethynyl-3-isopropoxybenzoic acid

Cat. No.: B8157486
M. Wt: 204.22 g/mol
InChI Key: UOEGUHUWIACABF-UHFFFAOYSA-N
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Description

4-Ethynyl-3-isopropoxybenzoic acid is a benzoic acid derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isopropoxy (-OCH(CH₃)₂) substituent at the 3-position of the aromatic ring. The ethynyl group confers unique reactivity, making the compound valuable in click chemistry, covalent binding applications, and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

4-ethynyl-3-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)7-11(9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGUHUWIACABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-isopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-isopropoxybenzoic acid.

    Halogenation: The 4-position of the aromatic ring is halogenated using a suitable halogenating agent such as bromine or iodine.

    Sonogashira Coupling: The halogenated intermediate undergoes a Sonogashira coupling reaction with an ethynyl reagent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Deprotection: If a protecting group was used on the ethynyl reagent, it is removed to yield the final product, 4-Ethynyl-3-isopropoxybenzoic acid.

Industrial Production Methods

Industrial production of 4-Ethynyl-3-isopropoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Oxidation: 4-Carboxy-3-isopropoxybenzoic acid or 4-Keto-3-isopropoxybenzoic acid.

    Reduction: 4-Ethenyl-3-isopropoxybenzoic acid or 4-Ethyl-3-isopropoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-3-isopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the isopropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A systematic comparison with related benzoic acid derivatives is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
4-Ethynyl-3-isopropoxybenzoic acid C₁₂H₁₂O₃* ~204.23 Ethynyl (C≡CH), isopropoxy (OCH(CH₃)₂) Click chemistry, covalent drug design, intermediate for bioactive molecules
4-Isopropoxy-3-methylbenzoic acid C₁₁H₁₄O₃ 194.23 Methyl (CH₃), isopropoxy (OCH(CH₃)₂) Pharmaceutical intermediates, fine chemical synthesis
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Dihydroxy (OH), propenoic acid (CH=CHCOOH) Antioxidant, food/cosmetic additive, pharmacological research
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₂H₂₃N₃O₂ 361.44 Pyridazinyl, phenethylamino, ethyl ester Kinase inhibition, medicinal chemistry research

*Inferred based on structural similarity to 4-Isopropoxy-3-methylbenzoic acid ().

Pharmacological Potential

  • Compounds like I-6230 () highlight the importance of aromatic heterocycles (e.g., pyridazine) in kinase inhibition. In contrast, 4-Ethynyl-3-isopropoxybenzoic acid’s ethynyl group could be exploited for irreversible inhibition via covalent bond formation with cysteine residues .
  • The methyl-substituted analogue (4-Isopropoxy-3-methylbenzoic acid) lacks this covalent binding capability, limiting its use to non-covalent interactions .

Research Findings and Data

Solubility and Stability

  • 4-Ethynyl-3-isopropoxybenzoic acid : Predicted low water solubility due to high lipophilicity (logP ~2.5–3.0), requiring formulation with co-solvents for in vivo studies.
  • Caffeic acid : Higher aqueous solubility (logP ~1.1) due to hydroxyl groups, favoring antioxidant activity in hydrophilic environments .

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